2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate;piperazin-1-ium
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Overview
Description
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate;piperazin-1-ium is a compound that features a triazole ring, a sulfanyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate;piperazin-1-ium typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction where a suitable thiol reacts with the triazole derivative.
Formation of the Piperazine Moiety: The piperazine moiety can be introduced through a coupling reaction with piperazine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate;piperazin-1-ium can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate;piperazin-1-ium has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate;piperazin-1-ium involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity . The sulfanyl group can form covalent bonds with nucleophilic sites in proteins, altering their function . The piperazine moiety can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and have similar biological activities.
Piperazine Derivatives: These compounds share the piperazine moiety and are used in various medicinal applications.
Uniqueness
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate;piperazin-1-ium is unique due to the combination of the triazole ring, sulfanyl group, and piperazine moiety. This combination imparts specific chemical and biological properties that are not found in other compounds.
Properties
Molecular Formula |
C9H17N5O2S |
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Molecular Weight |
259.33 g/mol |
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate;piperazin-1-ium |
InChI |
InChI=1S/C5H7N3O2S.C4H10N2/c1-3-6-5(8-7-3)11-2-4(9)10;1-2-6-4-3-5-1/h2H2,1H3,(H,9,10)(H,6,7,8);5-6H,1-4H2 |
InChI Key |
GCIVCBYDWWCNTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)[O-].C1CNCC[NH2+]1 |
Origin of Product |
United States |
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